molecular formula C16H18N2O4 B2763470 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde CAS No. 2224291-19-2

5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde

Cat. No. B2763470
CAS RN: 2224291-19-2
M. Wt: 302.33
InChI Key: BVGJXRYNKAPUGT-UHFFFAOYSA-N
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Description

5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPOP is a piperazine derivative that has been shown to exhibit promising biological activity, making it a valuable tool for researchers in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde involves the inhibition of enzymes involved in the breakdown of neurotransmitters. By inhibiting these enzymes, 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde can increase the levels of neurotransmitters in the brain, leading to improved cognitive function and potentially providing therapeutic benefits for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde exhibits a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. These effects make 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde is its ability to inhibit multiple enzymes involved in the regulation of neurotransmitters, making it a potentially powerful therapeutic agent. However, one limitation of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research involving 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde. One area of interest is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential anticancer properties of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde, as recent studies have shown that it exhibits potent cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde and to explore its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde involves several steps, starting with the reaction of 4-cyclopropyl-2,6-dimethylphenol with ethyl chloroformate to yield the corresponding carbamate. This intermediate is then reacted with 1,4-diaminobutane to form the piperazine ring, followed by the addition of 2-hydroxy-3-methylbenzaldehyde to yield the final product.

Scientific Research Applications

5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde exhibits potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, making 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(4-cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-6-11(7-12(9-19)15(10)21)16(22)17-4-5-18(13-2-3-13)14(20)8-17/h6-7,9,13,21H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGJXRYNKAPUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)N2CCN(C(=O)C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde

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